molecular formula C16H22N4O B5533591 3-isobutyl-1-methyl-N-[2-(4-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide

3-isobutyl-1-methyl-N-[2-(4-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No. B5533591
M. Wt: 286.37 g/mol
InChI Key: XCYYXECLJVTFPC-UHFFFAOYSA-N
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Description

Pyrazole derivatives are significant in medicinal chemistry due to their diverse biological activities. They serve as a scaffold for developing new compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives involves multicomponent reactions, offering a variety of substituents that influence the compound's activity and properties. For example, Kumar et al. (2021) described a multicomponent synthesis approach for producing 4H-pyran molecules, indicating the adaptability of such methods for synthesizing complex structures (Kumar et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical behavior and interaction with biological targets. Spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography, are utilized to determine the structural details, as demonstrated by Kumar et al. (2021) in their study on pyran derivatives (Kumar et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, leading to the formation of novel compounds. The reactivity is influenced by substituents on the pyrazole ring, as shown in the synthesis of pyrazolo[1,5-a]pyrimidines and isoxazoles, reflecting the versatility of these compounds in chemical synthesis (Ghaedi et al., 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, are essential for their application in drug design. The structural conformation, such as the "flattened-boat" conformation of the pyran ring reported by Kumar et al. (2021), impacts these properties (Kumar et al., 2021).

Future Directions

1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides . This suggests that “3-isobutyl-1-methyl-N-[2-(4-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide” and similar compounds may have potential applications in the development of new pesticides.

properties

IUPAC Name

2-methyl-5-(2-methylpropyl)-N-(2-pyridin-4-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-12(2)10-14-11-15(20(3)19-14)16(21)18-9-6-13-4-7-17-8-5-13/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYYXECLJVTFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)NCCC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-1-methyl-N-[2-(4-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide

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